Cas no 34956-29-1 (2-(3-Formylphenyl)acetic acid)

2-(3-Formylphenyl)acetic acid is a versatile aromatic aldehyde-carboxylic acid derivative, commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its structure features both a formyl group and a carboxylic acid functionality, enabling diverse reactivity, including condensation, cyclization, and nucleophilic addition reactions. The compound is particularly useful in the synthesis of heterocycles, fine chemicals, and active pharmaceutical ingredients (APIs). Its high purity and stability under standard conditions make it a reliable choice for precise synthetic applications. The dual functional groups also facilitate further derivatization, offering flexibility in designing complex molecular architectures. Suitable for controlled reactions, it is often utilized in academic and industrial settings.
2-(3-Formylphenyl)acetic acid structure
2-(3-Formylphenyl)acetic acid structure
商品名:2-(3-Formylphenyl)acetic acid
CAS番号:34956-29-1
MF:C9H8O3
メガワット:164.1580
MDL:MFCD20638515
CID:1093576
PubChem ID:14980951

2-(3-Formylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-Formylphenyl)acetic acid
    • 3-formylBenzeneacetic acid
    • (3-ForMyl-phenyl)-acetic acid
    • AK148333
    • (3-formylphenyl)acetic acid
    • 3-formylphenylacetic acid
    • IQAJOXWTCPIEQQ-UHFFFAOYSA-N
    • FCH1217927
    • AX8285688
    • MDL: MFCD20638515
    • インチ: 1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)
    • InChIKey: IQAJOXWTCPIEQQ-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])C1C([H])=C([H])C([H])=C(C([H])=O)C=1[H])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 54.4

2-(3-Formylphenyl)acetic acid セキュリティ情報

2-(3-Formylphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB441928-5g
2-(3-Formylphenyl)acetic acid; .
34956-29-1
5g
€764.50 2025-02-18
Enamine
EN300-151643-2.5g
2-(3-formylphenyl)acetic acid
34956-29-1 95%
2.5g
$329.0 2023-07-10
eNovation Chemicals LLC
Y1002909-5g
2-(3-Formylphenyl)acetic acid
34956-29-1 95%
5g
$540 2024-07-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F192907-5g
2-(3-Formylphenyl)acetic acid
34956-29-1 97%
5g
¥6864.90 2023-09-02
Chemenu
CM183634-1g
2-(3-formylphenyl)acetic acid
34956-29-1 95+%
1g
$477 2021-06-16
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD00919-5g
2-(3-formylphenyl)acetic Acid
34956-29-1 95%
5g
$1250 2023-09-07
Enamine
EN300-151643-0.25g
2-(3-formylphenyl)acetic acid
34956-29-1 95%
0.25g
$83.0 2023-07-10
Chemenu
CM183634-1g
2-(3-formylphenyl)acetic acid
34956-29-1 95+%
1g
$477 2022-06-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F848832-250mg
2-(3-Formylphenyl)acetic acid
34956-29-1 97%
250mg
1,557.90 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F192907-250mg
2-(3-Formylphenyl)acetic acid
34956-29-1 97%
250mg
¥536.90 2023-09-02

2-(3-Formylphenyl)acetic acid 関連文献

2-(3-Formylphenyl)acetic acidに関する追加情報

Introduction to 2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1)

2-(3-Formylphenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 34956-29-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a formyl group and an acetic acid moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The structural uniqueness of 2-(3-Formylphenyl)acetic acid lies in its ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's molecular structure consists of a phenyl ring substituted with a formyl group at the 3-position and an acetic acid side chain. This configuration allows for multiple functionalization possibilities, which is particularly useful in drug discovery and development. The formyl group (-CHO) is highly reactive, enabling condensation reactions with amines to form amides, or participation in aldol reactions with other carbonyl compounds. Additionally, the acetic acid moiety (-COOH) provides a carboxylic acid functionality, which can be further modified through esterification, amidation, or decarboxylation processes.

In recent years, 2-(3-Formylphenyl)acetic acid has been explored for its role in the synthesis of biologically active compounds. Its derivatives have shown promise in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer agents. The reactivity of the formyl group makes it an ideal candidate for constructing complex scaffolds found in many drugs. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymatic pathways involved in disease mechanisms.

One of the most compelling aspects of 2-(3-Formylphenyl)acetic acid is its utility in medicinal chemistry. The phenyl ring itself is a common motif in many pharmacologically active molecules, known for its ability to interact with biological targets through hydrophobic and π-stacking interactions. By incorporating this scaffold into drug candidates, chemists can leverage its known properties while introducing modifications to optimize potency and selectivity. Furthermore, the acetic acid side chain can be tailored to enhance solubility or metabolic stability, critical factors in drug design.

Recent studies have highlighted the importance of 2-(3-Formylphenyl)acetic acid in the development of small-molecule probes for biochemical assays. Its reactivity allows for the facile synthesis of labeled compounds used in enzyme inhibition studies and protein interaction mapping. Such tools are invaluable for understanding cellular processes and identifying potential therapeutic targets. Moreover, advances in computational chemistry have enabled the prediction of how modifications to 2-(3-Formylphenyl)acetic acid might affect its biological activity, accelerating the drug discovery pipeline.

The synthetic versatility of 2-(3-Formylphenyl)acetic acid also extends to material science applications. Researchers have investigated its use as a precursor for functional polymers and coatings due to its ability to undergo cross-linking reactions. These materials exhibit unique properties such as enhanced durability or biodegradability, making them suitable for industrial and medical applications. The compound's dual functionality—both the reactive formyl group and the acidic carboxylic group—provides a rich chemical platform for designing multifunctional materials.

In conclusion, 2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1) represents a fascinating molecule with broad utility across multiple scientific disciplines. Its structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis and material development. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing exploration of its derivatives promises exciting advancements in both medicine and technology.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:34956-29-1)2-(3-Formylphenyl)acetic acid
A874811
清らかである:99%/99%
はかる:1g/5g
価格 ($):172.0/714.0